REACTION_CXSMILES
|
[C:1]1([C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([NH:17][NH2:18])=[N:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:19](OC(OCC)OCC)C>>[C:1]1([C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]3=[N:17][N:18]=[CH:19][N:9]3[N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
|
C1(=CC=CC=C1)C1=NN=C(C2=CC=CC=C12)NN
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Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
|
C(C)OC(OCC)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is refluxed for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
|
the excess of the orthoformate is evaporated off
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Type
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CUSTOM
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Details
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the residue is crystallized from ethanol yielding 26 g of the compound of the title
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Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=NN2C(C3=CC=CC=C13)=NN=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |